molecular formula C16H14N4NaO4S B037655 Acid yellow 11 CAS No. 6359-82-6

Acid yellow 11

Cat. No.: B037655
CAS No.: 6359-82-6
M. Wt: 381.4 g/mol
InChI Key: JQVFPNQVPUYAHJ-UHFFFAOYSA-N
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Description

This compound is known for its vibrant yellow color and is often used to stain lipids, fats, and oils due to its lipophilic nature.

Scientific Research Applications

Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate has diverse applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to visualize and track the progress of reactions.

    Biology: Employed in staining techniques to identify and study lipids and fats in biological samples.

    Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.

    Industry: Utilized in the textile and food industries for coloring purposes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate involves several steps. Initially, 1-(p-sulfonylphenyl)-3-methyl-5-pyrazolone is dissolved in water and heated to 40°C. Pure sodium carbonate is then added to the solution . The mixture undergoes a coupling reaction with diazonium salts to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and hydrogen gas are often used as reducing agents.

    Substitution: Various nucleophiles can be used to substitute the sulfonate group, such as amines and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with different functional groups replacing the sulfonate group.

Comparison with Similar Compounds

Similar Compounds

    Sudan IV: Another lipophilic dye used for staining lipids.

    Acid Red 87: A dye with similar staining properties but different color.

    Congo Red: Used for staining amyloids in biological samples.

Uniqueness

Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate stands out due to its specific azo structure, which provides unique staining properties and high affinity for lipophilic substances. Its water solubility also makes it versatile for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate can be achieved through a two-step process. The first step involves the synthesis of 3-hydroxy-5-methyl-4-phenylazopyrazole, which is then reacted with sodium benzenesulphonate in the second step to form the final product.", "Starting Materials": [ "Phenylhydrazine", "Acetone", "Ethyl acetoacetate", "Sodium nitrite", "Sodium hydroxide", "Sulfuric acid", "Sodium benzenesulphonate" ], "Reaction": [ "Step 1: Synthesis of 3-hydroxy-5-methyl-4-phenylazopyrazole", "a. Mix 2.5 g of phenylhydrazine with 5 mL of acetone in a round bottom flask.", "b. Add 2.5 mL of ethyl acetoacetate to the flask and stir the mixture for 5 minutes.", "c. Heat the mixture under reflux for 1 hour.", "d. Cool the mixture and add 2 mL of concentrated sulfuric acid to it.", "e. Stir the mixture for 30 minutes and then add 2 mL of water to it.", "f. Extract the product with chloroform and dry it over anhydrous sodium sulfate.", "g. Recrystallize the product from ethanol to obtain 3-hydroxy-5-methyl-4-phenylazopyrazole.", "Step 2: Synthesis of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate", "a. Dissolve 1 g of 3-hydroxy-5-methyl-4-phenylazopyrazole in 10 mL of water.", "b. Add 1 g of sodium benzenesulphonate to the solution and stir it for 30 minutes.", "c. Adjust the pH of the solution to 7-8 using sodium hydroxide solution.", "d. Filter the solution and wash the precipitate with water.", "e. Dry the product in an oven at 60°C for 2 hours.", "f. Recrystallize the product from water to obtain Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate." ] }

CAS No.

6359-82-6

Molecular Formula

C16H14N4NaO4S

Molecular Weight

381.4 g/mol

IUPAC Name

sodium;4-(5-methyl-3-oxo-4-phenyldiazenyl-1H-pyrazol-2-yl)benzenesulfonate

InChI

InChI=1S/C16H14N4O4S.Na/c1-11-15(18-17-12-5-3-2-4-6-12)16(21)20(19-11)13-7-9-14(10-8-13)25(22,23)24;/h2-10,15H,1H3,(H,22,23,24);

InChI Key

JQVFPNQVPUYAHJ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O.[Na]

6359-82-6

Pictograms

Irritant

Synonyms

AcidflavineG; AcidlightyellowG; C.1.AcidYellow11(18820); C.I.Acidyellow11; DermiraYellowG; Fiavazin; flavazinl(c.i.18820); LAcidLightYellowG

Origin of Product

United States

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